7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable palladium catalyst.
Attachment of the 3-Methylbenzyl Group: This could be done via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the methyl group.
Reduction: Reduction reactions could target the bromophenyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, thienopyrimidines are often explored for their potential as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Medicine
In medicine, derivatives of thienopyrimidines have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-Chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-Methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the 4-bromophenyl group and the 3-methylbenzyl group in “7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-3-2-4-14(9-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-5-7-16(21)8-6-15/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDMNPCSUBHAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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